2-(4-Oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)butanoic acid 2-(4-Oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)butanoic acid
Brand Name: Vulcanchem
CAS No.: 446830-17-7
VCID: VC0362713
InChI: InChI=1S/C13H14N2O3S/c1-2-8(13(17)18)15-6-14-11-10(12(15)16)7-4-3-5-9(7)19-11/h6,8H,2-5H2,1H3,(H,17,18)
SMILES: CCC(C(=O)O)N1C=NC2=C(C1=O)C3=C(S2)CCC3
Molecular Formula: C13H14N2O3S
Molecular Weight: 278.33g/mol

2-(4-Oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)butanoic acid

CAS No.: 446830-17-7

Main Products

VCID: VC0362713

Molecular Formula: C13H14N2O3S

Molecular Weight: 278.33g/mol

2-(4-Oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)butanoic acid - 446830-17-7

CAS No. 446830-17-7
Product Name 2-(4-Oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)butanoic acid
Molecular Formula C13H14N2O3S
Molecular Weight 278.33g/mol
IUPAC Name 2-(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-11-yl)butanoic acid
Standard InChI InChI=1S/C13H14N2O3S/c1-2-8(13(17)18)15-6-14-11-10(12(15)16)7-4-3-5-9(7)19-11/h6,8H,2-5H2,1H3,(H,17,18)
Standard InChIKey LATCCAOKFAENSY-UHFFFAOYSA-N
SMILES CCC(C(=O)O)N1C=NC2=C(C1=O)C3=C(S2)CCC3
Canonical SMILES CCC(C(=O)O)N1C=NC2=C(C1=O)C3=C(S2)CCC3
PubChem Compound 2791195
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator